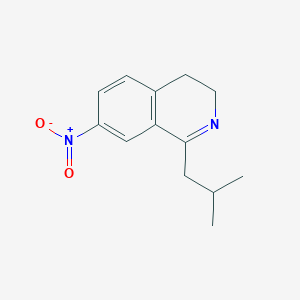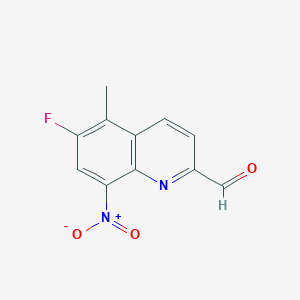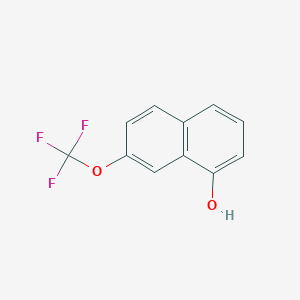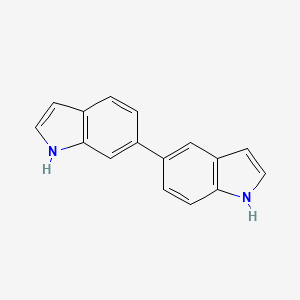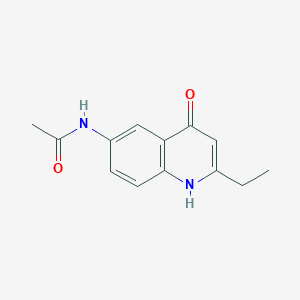
6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 7-methylquinoline, followed by fluorination and subsequent formylation to introduce the carbaldehyde group. The reaction conditions often include the use of strong acids for nitration, fluorinating agents such as Selectfluor, and formylation reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.
化学反応の分析
Types of Reactions
6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid.
Reduction: 6-Fluoro-7-methyl-8-aminoquinoline-2-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interfere with cellular processes.
Industry: Utilized in the development of dyes and pigments due to its unique electronic properties.
作用機序
The mechanism of action of 6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde involves its interaction with biological targets such as enzymes and DNA. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components. The fluorine atom enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 7-Fluoro-2-methylquinoline-8-boronic acid
- 6-Fluoro-7-methylquinoline-2-carbaldehyde
- 8-Nitroquinoline-2-carbaldehyde
Uniqueness
6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the quinoline ring. This combination enhances its biological activity and stability compared to similar compounds. The presence of the carbaldehyde group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C11H7FN2O3 |
|---|---|
分子量 |
234.18 g/mol |
IUPAC名 |
6-fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O3/c1-6-9(12)4-7-2-3-8(5-15)13-10(7)11(6)14(16)17/h2-5H,1H3 |
InChIキー |
FHCHPSFFRDGWDR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C2C=CC(=NC2=C1[N+](=O)[O-])C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


